Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a chloro and fluoro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole ring. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the isoxazole ring, potentially leading to new derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- Methyl 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
- Ethyl 2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carbonyl]imino-1-isobutyl-5-oxo-dipyrido[1,2-d:3’,5’-f]pyrimidine-3-carboxylate
Comparison: Methyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H7ClFNO3 |
---|---|
Molecular Weight |
255.63 g/mol |
IUPAC Name |
methyl 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7ClFNO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3 |
InChI Key |
SKPDTQWJMJCXPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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